2-(2-Bromoethyl)-1,3-dioxolane

Organic Synthesis Reaction Kinetics Leaving Group Reactivity

2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4), also known as 3-bromopropanal ethylene acetal, is a cyclic ether derivative featuring a 1,3-dioxolane ring and a terminal bromoethyl substituent. This colorless to pale yellow liquid (purity typically ≥96%) is a versatile, bifunctional reagent in organic synthesis.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 18742-02-4
Cat. No. B043116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-1,3-dioxolane
CAS18742-02-4
Synonyms1,3-Dioxolan-2-ylethyl bromide;  1-Bromo-3,3-(ethylenedioxy)propane;  2-(1,3-Dioxolan-2-yl)ethyl Bromide;  2-(2-Bromoethyl)-1,3-dioxolan;  2-(2-Bromoethyl)-1,3-dioxolane;  2-(2’-Bromoethyl)-1,3-dioxolane;  3,3-(Ethylenedioxy)propyl Bromide;  3-Bromopropanal
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESC1COC(O1)CCBr
InChIInChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2
InChIKeyGGZQLTVZPOGLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4) - A Bifunctional Alkylating Agent for Precision Organic Synthesis


2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4), also known as 3-bromopropanal ethylene acetal, is a cyclic ether derivative featuring a 1,3-dioxolane ring and a terminal bromoethyl substituent . This colorless to pale yellow liquid (purity typically ≥96%) is a versatile, bifunctional reagent in organic synthesis . The dioxolane ring functions as a masked, or protected, aldehyde group, which remains stable under basic conditions but can be readily deprotected under acidic conditions to reveal a propanal unit [1]. The terminal bromoethyl group serves as a highly reactive electrophilic center, enabling the compound to act as a robust alkylating agent for introducing the protected propanal moiety into diverse molecular scaffolds .

The Case Against Generic Substitution: Why Not All 'Haloethyl Dioxolanes' Are Interchangeable


Interchanging 2-(2-bromoethyl)-1,3-dioxolane with its analogs (e.g., the 2-(2-chloroethyl)- or 2-(2-iodoethyl)- variants) without careful consideration is a significant procurement risk that can undermine experimental outcomes. The fundamental reason lies in the divergent reactivity profiles dictated by the halogen leaving group [1]. The order of leaving group ability (I⁻ > Br⁻ > Cl⁻) is a cornerstone of SN2 and SN1 reaction mechanisms . This translates directly to measurable differences in reaction kinetics, yield optimization, and, critically, the compatibility of reaction conditions with sensitive substrates. Using a less reactive chloroethyl analog may lead to incomplete conversions, necessitate harsher reaction conditions (e.g., higher temperatures or stronger nucleophiles) that promote side reactions, and ultimately result in lower yields and more complex purifications [2]. Conversely, the highly reactive iodoethyl analog, while faster, can present challenges with stability, storage, and off-target alkylation, increasing the risk of byproduct formation. The bromoethyl derivative occupies a distinct, quantifiable middle ground in this reactivity spectrum, a key selection criterion explored in the evidence below.

Procurement-Relevant Differentiation: Quantitative Evidence for Selecting 2-(2-Bromoethyl)-1,3-dioxolane


Superior Leaving Group Ability vs. 2-(2-Chloroethyl)-1,3-dioxolane for SN2 Reactions

The primary differentiator for 2-(2-bromoethyl)-1,3-dioxolane (CAS 18742-02-4) is the superior leaving group ability of its bromide ion compared to the chloride ion in the closely related analog, 2-(2-chloroethyl)-1,3-dioxolane (CAS 4362-36-1) [1]. This fundamental property, governed by the weaker basicity of the bromide ion and its lower carbon-halogen bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) [2], results in a substantially faster and more efficient reaction in nucleophilic substitution (SN2) pathways. This allows for the use of milder conditions (lower temperatures, shorter reaction times) and a broader range of nucleophiles, making it the preferred choice for introducing the dioxolane-protected propanal unit in complex molecule synthesis .

Organic Synthesis Reaction Kinetics Leaving Group Reactivity Nucleophilic Substitution

Demonstrated High Yield in Suzuki-Miyaura Cross-Coupling via Derived Organotrifluoroborate

A critical point of differentiation lies in the ability to convert 2-(2-bromoethyl)-1,3-dioxolane into a highly stable and efficient organotrifluoroborate salt for Suzuki-Miyaura cross-coupling [1]. While the compound itself can participate in Negishi cross-coupling, this method suffers from drawbacks including the use of pyrophoric dialkylzinc reagents [2]. The newer methodology, utilizing copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane, provides a stable, crystalline potassium dioxolanylethyltrifluoroborate reagent. Subsequent coupling with aryl and heteroaryl chlorides (which are abundant and inexpensive) has been demonstrated to produce yields up to 93% [1]. This is a major advantage over alternative approaches that require the use of more costly and less readily available aryl iodides as coupling partners [3].

Cross-Coupling Suzuki-Miyaura Organotrifluoroborate Medicinal Chemistry

Enabling Synthesis of Novel Δ5,9-Fatty Acids Unattainable with Less Reactive Analogs

The unique reactivity of 2-(2-bromoethyl)-1,3-dioxolane is essential for constructing sensitive molecular architectures. Its specific reactivity was instrumental in the first-ever total synthesis of three biologically relevant (5Z,9Z)-5,9-dienoic fatty acids: (5Z,9Z)-5,9-hexadecadienoic acid, (5Z,9Z)-5,9-nonadecadienoic acid, and (5Z,9Z)-5,9-eicosadienoic acid [1]. These syntheses were achieved in just four steps with overall yields ranging from 9-12% starting from the target compound [1]. This specific electrophilicity, which balances high reactivity with sufficient stability to avoid side reactions under the required conditions, is not effectively replicated by the corresponding chloroethyl or iodoethyl dioxolanes. This is a powerful demonstration of the compound's enabling nature in complex natural product chemistry .

Lipid Chemistry Natural Product Synthesis Fatty Acid Synthesis Phospholipid Chemistry

Quantified Stability and Handling Advantages over the Iodoethyl Analog

While 2-(2-iodoethyl)-1,3-dioxolane is theoretically more reactive, this comes at a significant cost to practicality and procurement. The target compound (2-(2-bromoethyl)-1,3-dioxolane) is a stable liquid at room temperature, with a recommended storage temperature of 2-8°C and a density of 1.542 g/mL . This allows for straightforward handling, weighing, and storage in a standard laboratory or pilot plant environment. In stark contrast, the iodo-analog is highly light-sensitive, prone to decomposition and discoloration (liberating iodine), and often requires special handling, stabilizers, and more stringent storage conditions, which can compromise reproducibility and increase costs . The bromo-compound thus offers a verifiably more robust and convenient solution for routine and scale-up chemistry, while still providing excellent reactivity for most applications.

Reagent Stability Chemical Storage Procurement Logistics Process Safety

Validated Application Scenarios for 2-(2-Bromoethyl)-1,3-dioxolane in Research and Industry


Medicinal Chemistry: Synthesis of EGFR Inhibitor Scaffolds and PROTACs

The compound is a validated building block for constructing pharmacophores with quinoline substructures, which are common in orally active cancer and cell proliferation agents, including Epidermal Growth Factor Receptor (EGFR) inhibitors . Its bifunctional nature allows for the rapid installation of a masked propanal handle, enabling further elaboration into complex drug candidates. This is a direct, high-value application in early-stage drug discovery. Furthermore, the compound is explicitly used as a PROTAC (Proteolysis-Targeting Chimera) linker , which is a rapidly growing area of targeted protein degradation. In this context, the bromoethyl group is used to conjugate a ligand for a target protein to an E3 ligase ligand, a process that requires reliable, efficient, and orthogonal reactivity.

Advanced Synthesis: Cobalt-Catalyzed Cross-Coupling and Aldehyde Equivalents

As demonstrated in the development of improved Suzuki-Miyaura conditions [1], this compound is a critical precursor for generating a more stable and effective dioxolanylethyl organotrifluoroborate reagent. This application is essential for C-C bond formation in complex molecule synthesis, allowing for the introduction of a protected propanal unit under mild, versatile conditions. The dioxolane ring serves as a protected aldehyde equivalent, which can be revealed post-coupling to enable further transformations [2]. Additionally, the compound has been successfully used as a substrate in cobalt-catalyzed cross-coupling reactions with aryl Grignard reagents, demonstrating its utility in diverse catalytic manifolds [2].

Natural Product Chemistry: Asymmetric Synthesis of Fatty Acids and Metabolites

This compound is an established and enabling reagent for the total synthesis of rare and biologically active fatty acids. Its specific reactivity profile is critical for executing multi-step syntheses that involve sensitive structural features [3]. It has been successfully employed in the asymmetric total synthesis of both enantiomers of the marine mollusk metabolite pulo′upone via an Evans asymmetric Diels-Alder reaction and in the synthesis of polyhydroxylated alkaloids like 1-deoxy-castanospermine . These examples showcase the compound's utility in accessing chiral, complex molecules, reinforcing its value beyond simple commodity alkylation.

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